1-(2,4-Dihydroxyphenyl)-2-[2-(propan-2-yl)phenoxy]ethan-1-one 1-(2,4-Dihydroxyphenyl)-2-[2-(propan-2-yl)phenoxy]ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10804714
InChI: InChI=1S/C17H18O4/c1-11(2)13-5-3-4-6-17(13)21-10-16(20)14-8-7-12(18)9-15(14)19/h3-9,11,18-19H,10H2,1-2H3
SMILES: CC(C)C1=CC=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O
Molecular Formula: C17H18O4
Molecular Weight: 286.32 g/mol

1-(2,4-Dihydroxyphenyl)-2-[2-(propan-2-yl)phenoxy]ethan-1-one

CAS No.:

Cat. No.: VC10804714

Molecular Formula: C17H18O4

Molecular Weight: 286.32 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Dihydroxyphenyl)-2-[2-(propan-2-yl)phenoxy]ethan-1-one -

Specification

Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
IUPAC Name 1-(2,4-dihydroxyphenyl)-2-(2-propan-2-ylphenoxy)ethanone
Standard InChI InChI=1S/C17H18O4/c1-11(2)13-5-3-4-6-17(13)21-10-16(20)14-8-7-12(18)9-15(14)19/h3-9,11,18-19H,10H2,1-2H3
Standard InChI Key CNYIAQKTZLOMAT-UHFFFAOYSA-N
SMILES CC(C)C1=CC=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O
Canonical SMILES CC(C)C1=CC=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 1-(2,4-dihydroxyphenyl)-2-[2-(propan-2-yl)phenoxy]ethan-1-one is C₁₇H₁₈O₄, derived from its ethanone core (C₂H₃O) linked to a 2,4-dihydroxyphenyl group (C₆H₅O₂) and a 2-isopropylphenoxy substituent (C₉H₁₁O). Its molecular weight is 286.32 g/mol, calculated using the PubChem molecular weight computation method . The compound’s IUPAC name reflects its substitution pattern: the ethanone group is bonded to the dihydroxyphenyl ring at position 1 and the isopropylphenoxy group at position 2.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₈O₄
Molecular Weight286.32 g/mol
IUPAC Name1-(2,4-Dihydroxyphenyl)-2-[2-(propan-2-yl)phenoxy]ethan-1-one
SMILESCC(C)c1ccccc1OCC(=O)c2cc(O)ccc2O
Topological Polar Surface Area66.4 Ų (estimated)

The presence of two hydroxyl groups on the phenyl ring introduces hydrogen-bonding capacity, while the isopropylphenoxy group contributes hydrophobicity. This amphiphilic profile suggests potential interactions with biological membranes or proteins, a trait observed in structurally related compounds .

Synthesis and Structural Elucidation

While no direct synthesis protocol for this compound is documented in the provided sources, its preparation likely involves a nucleophilic substitution or Friedel-Crafts acylation reaction. A plausible route, inferred from analogous syntheses , involves:

  • Acylation of 2,4-dihydroxyacetophenone: Reacting 2,4-dihydroxyacetophenone with 2-isopropylphenol in the presence of a base (e.g., potassium carbonate) and a coupling agent like DCC (dicyclohexylcarbodiimide).

  • Etherification: The phenolic hydroxyl group of 2-isopropylphenol attacks the acetylated intermediate, forming the ether linkage.

X-ray crystallography, as demonstrated for benzofuran derivatives , would confirm the planar arrangement of the dihydroxyphenyl and isopropylphenoxy groups around the ethanone core. Spectroscopic techniques such as NMR (¹H and ¹³C) and IR would validate functional groups:

  • ¹H NMR: Signals at δ 12–13 ppm (hydroxyl protons), δ 6.2–7.8 ppm (aromatic protons), and δ 1.2–1.4 ppm (isopropyl methyl groups).

  • IR: Stretching vibrations at ~3200 cm⁻¹ (O–H), ~1650 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C–O–C).

ActivityMechanistic BasisSupporting Evidence from Analogs
AntioxidantScavenging of free radicals via phenolic hydroxyl groupsSimilar dihydroxyphenyl compounds show radical quenching
Enzyme InhibitionInteraction with catalytic sites of phospholipases or kinasesPLA2G15 inhibition by amiodarone analogs
AntimicrobialDisruption of microbial cell membranesBenzofuran derivatives with hydroxyl groups

Applications in Material Science

The conjugated π-system of the diaryl ketone backbone suggests utility in optoelectronics. Benzofuran-based compounds serve as fluorescent sensors , and this compound’s hydroxyl groups could allow functionalization for polymer composites or metal-organic frameworks (MOFs).

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